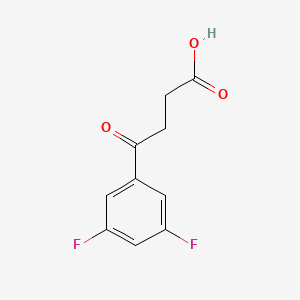

4-(3,5-Difluorophenyl)-4-oxobutyric acid

描述

Significance of the 4-Oxobutanoic Acid Scaffold in Organic and Medicinal Chemistry

The 4-oxobutanoic acid scaffold, also known as succinic semialdehyde in its parent form, is a bifunctional molecule containing both a carboxylic acid and a ketone (or aldehyde) group. nih.gov This dual functionality makes it a versatile building block in organic synthesis. The aryl derivatives, generically known as 4-aryl-4-oxobutanoic acids, are particularly important.

These compounds are commonly synthesized via the Friedel–Crafts acylation, a classic method for attaching an acyl group to an aromatic ring. wikipedia.org In a typical synthesis, an aromatic compound (like 1,3-difluorobenzene) reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.org This reaction directly forms the 4-aryl-4-oxobutanoic acid structure.

In medicinal chemistry, this scaffold is highly valued as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nbinno.comarborpharmchem.commedchemexpress.com Its structure allows for a variety of subsequent chemical modifications at the ketone, the carboxylic acid, or the aromatic ring, enabling the construction of diverse molecular architectures for drug discovery.

Role of Fluorine Substitution in Modulating Chemical and Biological Properties of Aromatic Systems

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govresearchgate.net Despite its minimal size—the van der Waals radius of fluorine is similar to that of hydrogen—its extreme electronegativity imparts unique properties to the parent molecule. mdpi.com

Key effects of fluorine substitution in aromatic systems include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body. mdpi.com

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.

Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic centers. mdpi.com This can alter a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. nih.gov

Conformation and Permeability: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target. nih.gov It can also increase lipophilicity, which may enhance the ability of a drug to cross cell membranes. mdpi.com

These strategic modifications allow chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a potential drug. nih.gov

Overview of Research Areas Pertaining to 4-(3,5-Difluorophenyl)-4-oxobutyric Acid and Analogues

Research involving this compound and its structural relatives is predominantly centered on their application as intermediates in pharmaceutical synthesis. The combination of the versatile 4-oxobutanoic acid core with the modulating effects of fluorine substitution makes these compounds valuable starting points for drug discovery programs.

For instance, the analogue 4-(2,4-difluorophenyl)-4-oxobutanoic acid serves as an intermediate in the synthesis of the antifungal agent Posaconazole. cphi-online.com Another related compound, Flobufen, which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, and its derivatives have been studied for their anti-inflammatory properties. jcu.cz Furthermore, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be synthesized from difluorinated precursors, have been investigated for their anticancer activity against melanoma and other cancer cell lines. nih.gov

These examples highlight a clear trend: the primary research application for this class of compounds is as building blocks for creating novel, complex molecules with potential therapeutic uses, ranging from anti-infectives to anti-inflammatories and oncology agents. researchgate.netmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 302912-30-7 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Melting Point | 116-117 °C |

Interactive Data Table: Comparison of Related 4-Aryl-4-oxobutyric Acid Analogues

| Compound Name | Aromatic Substituent(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(4-Methylphenyl)-4-oxobutyric acid | 4-Methyl | C₁₁H₁₂O₃ | 192.21 | 4619-20-9 wikipedia.org |

| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 2,4-Difluoro | C₁₀H₈F₂O₃ | 214.17 | 110931-77-6 |

| 4-(3,5-Dimethylphenyl)-4-oxobutyric acid | 3,5-Dimethyl | C₁₂H₁₄O₃ | 206.24 | 36440-58-1 |

| 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid* | 2,4,5-Trifluoro | C₁₀H₇F₃O₃ | 236.16 | Not Available |

*Note: This is a 3-oxo isomer, included for structural comparison.

Structure

3D Structure

属性

IUPAC Name |

4-(3,5-difluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBFKGDYTIRSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394704 | |

| Record name | 4-(3,5-Difluorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-30-7 | |

| Record name | 3,5-Difluoro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Difluorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,5-Difluorophenyl)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Transformations and Derivatization Strategies of the 4 3,5 Difluorophenyl 4 Oxobutyric Acid Scaffold

Esterification and Amide Formation Reactions

The carboxylic acid moiety of 4-(3,5-difluorophenyl)-4-oxobutyric acid is a primary site for functionalization, readily undergoing esterification and amide formation to produce a variety of derivatives.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uklibretexts.orgbyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of a chosen alcohol (R-OH) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukbyjus.comyoutube.com The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing the water formed during the reaction drives the equilibrium toward the ester product. masterorganicchemistry.comlibretexts.org

Amide Formation: The synthesis of amides from the butanoic acid scaffold requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. researchgate.netnih.govorganic-chemistry.org This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. youtube.com A widely used method involves reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). northwestern.edu The reaction is performed in an aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and often includes a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the acid formed. northwestern.edu This process facilitates the coupling with a wide range of primary and secondary amines (R¹R²NH) to yield the corresponding amides.

| Transformation | Reagents & Conditions | Product Type |

| Esterification | R-OH (excess), cat. H₂SO₄, heat | Ester |

| Amide Formation | R¹R²NH, EDC, HOBt, DIPEA, DMF | Amide |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of the this compound scaffold, containing both a ketone and a carboxylic acid at a 1,4-position, makes it an ideal precursor for the synthesis of various heterocyclic systems.

Pyridazinone Synthesis from Butanoic Acid Precursors

The 4-oxoalkanoic acid structure is a classic starting point for the synthesis of pyridazin-3(2H)-one heterocycles. organic-chemistry.orgresearchgate.netresearchgate.net The reaction proceeds via a condensation reaction between the ketoacid and hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). researchgate.net This initial cyclization typically occurs in a protic solvent like ethanol (B145695) under reflux conditions, forming a 6-(3,5-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one intermediate. researchgate.net This non-aromatic intermediate can then be oxidized to the more stable aromatic pyridazin-3(2H)-one. A common method for this aromatization is treatment with bromine in acetic acid. organic-chemistry.orgmit.edu

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Cyclization | Hydrazine hydrate, Ethanol, Reflux | 6-(3,5-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one |

| 2. Aromatization | Bromine, Acetic Acid | 6-(3,5-difluorophenyl)pyridazin-3(2H)-one |

Formation of Dithiine Derivatives

The synthesis of dithiine derivatives from the this compound scaffold is less commonly documented but can be proposed based on established reactivity of 1,4-dicarbonyl precursors. One potential route to a 1,4-dithiine involves the conversion of the carbonyl groups into thiocarbonyls. The starting ketoacid can first be cyclized to its furanone tautomer or converted to a 1,4-diketone derivative. Subsequent treatment with a thionating agent, such as Lawesson's reagent, could convert the carbonyls to thiocarbonyls. masterorganicchemistry.comgoogle.com These intermediates could then potentially undergo cyclization or reaction with sulfur nucleophiles to form the dithiine ring system. rsc.orggoogle.comresearchgate.net A more direct, though hypothetical, route could involve reacting a precursor like 2,5-dimercapto-1,4-dione (derived from the ketoacid) with dehydrating agents.

Synthesis of Chalcone-Type Analogues

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. nih.govwpmucdn.comjetir.orgyoutube.comnih.gov To produce a chalcone (B49325) analogue from this compound, the butanoic acid side chain must first be modified. A plausible synthetic strategy involves the conversion of the carboxylic acid to a methyl ketone. This could be achieved by converting the acid to an acid chloride followed by reaction with a Gilman reagent (lithium dimethylcuprate) or through other organometallic routes. The resulting 1-(3,5-difluorophenyl)pentane-1,4-dione could then serve as the ketone component in a Claisen-Schmidt condensation with a suitable aromatic aldehyde (Ar-CHO) to yield a chalcone-type structure possessing the 3,5-difluorophenyl moiety. sigmaaldrich.com

Derivatization for Thiazole (B1198619) Acid Analogues

The Hantzsch thiazole synthesis provides a direct route to thiazole derivatives from the this compound scaffold. rsc.orgmdpi.comnih.govscribd.com This reaction requires an α-haloketone and a thioamide. organic-chemistry.orgrsc.org The synthesis begins with the α-bromination of the starting ketoacid at the methylene (B1212753) group adjacent to the ketone (C3 position). This can be accomplished using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. nsf.govbuketov.edu.kz The resulting 3-bromo-4-(3,5-difluorophenyl)-4-oxobutyric acid is then condensed with a thioamide, such as thiourea (B124793) (H₂NCSNH₂), in a solvent like ethanol. mdpi.comnih.gov This cyclocondensation reaction forms the thiazole ring, yielding a 2-amino-4-((3,5-difluorophenyl)(carboxy)methyl)thiazole derivative, thus retaining the carboxylic acid functionality in the final product.

| Step | Reagents & Conditions | Intermediate/Product |

| 1. α-Bromination | NBS or Br₂/AcOH | 3-bromo-4-(3,5-difluorophenyl)-4-oxobutanoic acid |

| 2. Cyclocondensation | Thiourea, Ethanol, Reflux | Thiazole acid analogue |

Electrophilic Aromatic Substitution on the Difluorophenyl Ring of Analogues

The 3,5-difluorophenyl ring of the scaffold and its derivatives can undergo electrophilic aromatic substitution (EAS), although its reactivity is influenced by the directing effects of its substituents. masterorganicchemistry.comyoutube.com The ring is substituted with two fluorine atoms and an acyl group.

Fluorine atoms: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.org

Acyl group (-COR): The acyl group is a strong deactivating group and a meta-director due to both inductive and resonance electron-withdrawal. libretexts.orgrsc.org

In the this compound scaffold, the position para to the acyl group (C4) is also ortho to both fluorine atoms. Conversely, the positions ortho to the acyl group (C2 and C6) are meta to one fluorine and ortho to the other. The strong meta-directing effect of the acyl group and the ortho-, para-directing effect of the two fluorine atoms converge, strongly favoring electrophilic attack at the C4 position. Due to the deactivating nature of all three substituents, forcing conditions may be required for reactions like nitration or halogenation. google.comlibretexts.org

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitro-3,5-difluorophenyl)-4-oxobutanoic acid |

| Halogenation | Br₂, FeBr₃ | 4-(4-Bromo-3,5-difluorophenyl)-4-oxobutanoic acid |

Organometallic Coupling Reactions for Scaffold Diversification

The 3,5-difluorophenyl group of the target compound is relatively inert to direct palladium-catalyzed cross-coupling reactions as it lacks the necessary halide or triflate leaving group. However, in synthetic campaigns, diversification at the aromatic ring is commonly achieved by utilizing a strategically halogenated precursor. By introducing a bromo or iodo substituent onto the aromatic ring of the this compound scaffold, a versatile handle is created for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgwikipedia.orglibretexts.org These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationship of a core scaffold.

Prominent among these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which allow for the introduction of a wide array of substituents onto the aromatic core. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the halo-functionalized scaffold with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This method is exceptionally versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of a halo-aromatic scaffold with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability and efficiency of this reaction. wikipedia.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with the aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting aryl alkynes are valuable intermediates that can undergo further transformations.

The table below illustrates hypothetical derivatization strategies on a bromo-substituted analog of the this compound scaffold.

| Reaction Type | Coupling Partner | Typical Catalytic System | Base | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Biaryl Moiety |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃/Phosphine Ligand | NaOtBu, Cs₂CO₃ | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | Aryl Alkyne |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | Substituted Alkene |

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle that can be readily converted into a variety of other functionalities, significantly altering the molecule's physicochemical properties. Key transformations include esterification, amidation, reduction, and conversion to ketones.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton and increase lipophilicity. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method. chemguide.co.uk The reaction is reversible, and removal of water can drive it to completion. masterorganicchemistry.com

Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. Because the direct reaction is often slow and requires high temperatures, the carboxylic acid is typically activated first. chemguide.co.uk Common methods include conversion to a more reactive acyl chloride or the use of peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions. youtube.comorganic-chemistry.org

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.org It is important to note that LiAlH₄ will also reduce the ketone in the this compound scaffold to a secondary alcohol, resulting in the formation of a diol. In contrast, NaBH₄ can be used for the selective reduction of the ketone while leaving the carboxylic acid group intact. youtube.com

Conversion to Ketones: The carboxylic acid can be transformed into a new ketone by reaction with two equivalents of an organolithium reagent. organicchemistrytutor.comquimicaorganica.org The first equivalent acts as a base to deprotonate the carboxylic acid, forming a lithium carboxylate. The second equivalent then adds to the electrophilic carbonyl carbon. The resulting dilithium (B8592608) intermediate is stable until an aqueous workup, which liberates the new ketone. organicchemistrytutor.com This method allows for the extension of the carbon chain and the introduction of a new substituent.

The table below summarizes these key transformations of the carboxylic acid group.

| Transformation | Reagent(s) | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Heat, Reflux | Ester (-COOR') |

| Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Room Temperature | Amide (-CONR'₂) |

| Reduction | 1) LiAlH₄ 2) H₃O⁺ | Dry Ether, Room Temp. | Primary Alcohol (-CH₂OH) |

| Ketone Synthesis | 1) 2 eq. Organolithium (R'-Li) 2) H₃O⁺ | Dry Ether, Low Temp. | Ketone (-COR') |

Utility of 4 3,5 Difluorophenyl 4 Oxobutyric Acid As a Chemical Building Block and Pharmaceutical Intermediate

Role in Active Pharmaceutical Ingredient (API) Synthesis

While specific, publicly available examples of currently marketed APIs synthesized directly from 4-(3,5-Difluorophenyl)-4-oxobutyric acid are limited, the structural motif it possesses is of significant interest in pharmaceutical research and development. The presence of the 3,5-difluorophenyl group is a key feature in a number of biologically active compounds. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a drug molecule.

The keto-acid functionality of this compound provides reactive sites for a variety of chemical transformations, making it an adaptable intermediate. For instance, the ketone can be reduced to an alcohol or converted to other functional groups, while the carboxylic acid can be transformed into esters, amides, or other acid derivatives. These modifications are fundamental steps in the multi-step synthesis of complex APIs.

Table 1: Potential API Scaffolds Incorporating the 3,5-Difluorophenyl Moiety

| API or Investigational Drug Class | Therapeutic Area | Relevance of the 3,5-Difluorophenyl Group |

|---|---|---|

| Kinase Inhibitors | Oncology | Can enhance binding to the ATP-binding pocket and improve selectivity. |

| GPCR Modulators | Various | May influence receptor subtype selectivity and signaling pathways. |

Precursor for Complex Organic Molecules

The utility of this compound extends beyond its direct role as a pharmaceutical intermediate to its application as a versatile precursor for a wide array of complex organic molecules. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures.

One common application of related 4-oxo-butyric acids is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings, a privileged scaffold in medicinal chemistry known to exhibit a range of biological activities.

Table 2: Examples of Heterocyclic Systems Derivable from 4-Oxo-Butyric Acid Precursors

| Heterocyclic System | Synthetic Precursors | Potential Biological Activities |

|---|---|---|

| Pyridazinones | 4-Oxo-butyric acid, Hydrazine | Cardiotonic, Antihypertensive, Anti-inflammatory |

| Pyrrolidines/Pyrrolidinones | 4-Oxo-butyric acid, Amines | CNS disorders, Antibacterial |

The difluorophenyl moiety of the molecule can also direct certain chemical reactions, such as electrophilic aromatic substitution, to specific positions on the aromatic ring, providing further avenues for molecular diversification.

Scaffold for Drug Discovery and Lead Compound Generation

In the early stages of drug discovery, the identification of novel molecular scaffolds that can be readily modified to interact with a specific biological target is crucial. This compound serves as an attractive starting scaffold for the generation of libraries of related compounds for high-throughput screening.

The concept of "fragment-based drug discovery" (FBDD) often utilizes small, functionalized molecules like this compound. The 3,5-difluorophenyl portion can act as a "fragment" that binds to a specific pocket of a target protein. Medicinal chemists can then elaborate on the butyric acid chain to enhance binding affinity and develop a potent lead compound.

The strategic placement of the two fluorine atoms on the phenyl ring is particularly noteworthy. This substitution pattern can influence the conformation of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. By systematically modifying the butyric acid portion of the molecule, researchers can explore the structure-activity relationship (SAR) and optimize the properties of a potential drug candidate.

Table 3: Key Physicochemical Properties Influenced by the 3,5-Difluorophenyl Scaffold

| Property | Influence of the 3,5-Difluorophenyl Group | Impact on Drug Discovery |

|---|---|---|

| Lipophilicity | Increases lipophilicity compared to the non-fluorinated analog. | Can affect cell membrane permeability and oral bioavailability. |

| Metabolic Stability | The C-F bond is strong and resistant to metabolic cleavage. | Can lead to a longer half-life of the drug in the body. |

| Binding Interactions | Fluorine can act as a weak hydrogen bond acceptor and participate in dipole-dipole interactions. | Can enhance binding affinity and selectivity for the target protein. |

Biological Activity and Mechanistic Investigations of 4 3,5 Difluorophenyl 4 Oxobutyric Acid Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of 4-aryl-4-oxobutanoic acid have been the subject of numerous studies to determine their potential as modulators of enzyme activity. Research has focused on a range of targets, revealing a versatility in the biological interactions of this chemical scaffold.

Kynurenine (B1673888) 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. mdpi.comnih.gov This enzyme converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid. mdpi.comfrontiersin.org Inhibition of KMO is considered a promising therapeutic strategy for neurodegenerative diseases, as it shunts the pathway toward the production of the neuroprotective metabolite, kynurenic acid (KynA). mdpi.comfrontiersin.org

A series of 4-aryl-4-oxobutanoic acid derivatives have been identified as potent inhibitors of KMO. nih.gov Structure-activity relationship (SAR) studies have elucidated key structural features required for potent inhibition. It was determined that while the α-amino group of the native substrate (L-kynurenine) is not necessary for inhibition, the carboxylic acid moiety is essential for activity. frontiersin.org Modifications to the aromatic ring have a significant impact on inhibitory potency. For instance, derivatives such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as highly interesting compounds from these studies. nih.gov Further research into 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters has yielded some of the most potent KMO inhibitors discovered to date, with activities in the nanomolar range. researchgate.net

The inhibitory potential of various 4-aryl-4-oxobutanoic acid derivatives against KMO is summarized in the table below.

| Compound Name | Phenyl Ring Substitution | IC50 (nM) |

| UPF-648 | 3,4-dichloro | 20 |

| (R,S)-3,4-Dichlorobenzoylalanine | 3,4-dichloro | 200 |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro | N/A |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 3,4-dichloro | N/A |

| 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-chloro | N/A |

| 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-fluoro | N/A |

Data sourced from multiple studies. nih.govfrontiersin.orgnih.gov N/A indicates that the specific IC50 value was not provided in the source material, though the compound was identified as a significant inhibitor.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. There are two primary isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. nih.gov

Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The development of selective COX-2 inhibitors has often focused on diarylheterocyclic structures. drugbank.com While direct studies on 4-(3,5-difluorophenyl)-4-oxobutyric acid are limited in this context, the broader class of aryl acid derivatives has been explored. For example, fenbufen (B1672489), a NSAID, has a 4-oxo-4-phenylbutyric acid core structure. Suzuki-coupled derivatives of fenbufen have been synthesized and evaluated as COX-2 inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies on other scaffolds have shown that electronegative groups and specific steric properties on the phenyl rings can enhance COX-2 selectivity. researchgate.netderpharmachemica.com The presence of two fluorine atoms, as in the title compound, has been shown in other molecular scaffolds to positively affect COX-2 inhibition. nih.gov

The general mechanism for COX-2 selective inhibitors involves the insertion of a side chain into a hydrophobic pocket present in the COX-2 enzyme but absent in COX-1. nih.gov For dual COX/LOX inhibitors, the mechanism involves blocking the respective active sites of both enzymes, which could offer enhanced anti-inflammatory effects and a better safety profile compared to COX-only inhibitors.

| Compound Class | Target Enzyme(s) | General Structural Features |

| Diaryl-heterocycles | COX-2 | Two aryl rings attached to a central heterocyclic core. drugbank.com |

| Fenbufen Derivatives | COX-1 / COX-2 | Biphenyl-oxo-butanoic acid scaffold. nih.gov |

| 3-Phenoxypyran-4-ones | COX-2 | Phenyl ring substituents influence potency and selectivity. researchgate.net |

| 1,5-Diarylimidazoles | COX-2 | A sulfonamide or similar group on one of the aryl rings. drugbank.com |

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This process is a fundamental mechanism of signal transduction in cells, and its dysregulation is a hallmark of many diseases, including cancer. mdpi.com As such, tyrosine kinase inhibitors (TKIs) have become a major class of therapeutic agents. mdpi.comnih.gov

Placental growth factor (PlGF) is a member of the vascular endothelial growth factor (VEGF) family and plays a significant role in angiogenesis (the formation of new blood vessels), particularly during embryonic development and in pathological conditions. nih.govviamedica.pl PlGF exerts its effects by binding to the VEGF receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase-1 (Flt-1). nih.gov An imbalance in the levels of PlGF and its endogenous inhibitor, soluble Fms-like tyrosine kinase-1 (sFlt-1), has been implicated in pregnancy complications like preeclampsia. viamedica.pl

Therapeutic strategies targeting the PlGF pathway have been explored. For instance, anti-PlGF antibodies have been shown to impede the development of experimental hepatopulmonary syndrome by counteracting pathological angiogenesis. nih.gov This approach directly sequesters PlGF, preventing it from binding to its receptor. However, there is a lack of specific studies investigating small molecule inhibitors of PlGF, particularly those based on the this compound scaffold. The inhibition of the PlGF/VEGFR-1 interaction is mechanistically linked to tyrosine kinase signaling, but current research has focused on protein-based therapeutics or inhibitors of the kinase domain itself, rather than small molecules that block the growth factor-receptor binding interface.

The ability of 4-aryl-4-oxobutanoic acid derivatives to inhibit different enzymes stems from their structural features, which allow them to interact with specific residues in enzyme active sites. The general binding mechanism often involves a combination of hydrophobic and electrostatic interactions.

For KMO, the crystal structure of the enzyme with an inhibitor from this class (UPF-648) revealed that the carboxylic acid group is crucial for binding, forming key interactions within the active site. frontiersin.org The aryl group fits into a hydrophobic pocket, and substitutions on this ring can either enhance or weaken the binding affinity, explaining the observed structure-activity relationships. nih.govfrontiersin.org

In the case of COX enzymes, inhibitors typically access the active site via a long, hydrophobic channel. The selectivity of COX-2 inhibitors is often attributed to their ability to bind to a secondary, hydrophobic side pocket that is accessible in COX-2 but not COX-1. nih.gov The aryl group of a butanoic acid derivative could potentially occupy this channel, while the carboxylic acid moiety could interact with polar residues like Arg120 at the mouth of the active site, a common interaction for many NSAIDs. The specific binding mode would depend on the precise substitutions on the aryl ring and the conformation of the butanoic acid chain. researchgate.net

Receptor Interaction and Modulation

While the primary focus of research on 4-aryl-4-oxobutanoic acid derivatives has been on enzyme inhibition, some studies have explored their potential interactions with G-protein-coupled receptors (GPCRs) and other cell surface receptors. However, information in this area is limited.

One study investigating drug interactions with the gamma-aminobutyric acid (GABA) receptor noted that 3-benzoylpropionic acid (an alternative name for 4-oxo-4-phenylbutyric acid) exhibited no competitive inhibition of muscimol (B1676869) binding to GABA receptors. ebi.ac.uk This suggests that, at least for the unsubstituted parent compound, direct, high-affinity interaction with this major inhibitory neurotransmitter receptor is unlikely.

The broader literature on compounds with similar structural motifs shows diverse receptor binding profiles. For example, various heterocyclic compounds have been developed as preferential dopamine (B1211576) D3 receptor antagonists or dopamine transporter (DAT) inhibitors. nih.govnih.gov However, there is currently no clear evidence from the available literature to suggest that this compound or its close derivatives are potent and selective modulators of specific receptor systems. This remains an area open to further investigation.

Free Fatty Acid Receptor (FFAR) Agonism and Allosteric Modulation

Free fatty acid receptors (FFARs) are a family of G protein-coupled receptors (GPCRs) that are activated by free fatty acids (FFAs), playing crucial roles in various physiological processes. nih.govmedchemexpress.com The modulation of these receptors by synthetic ligands, including derivatives of this compound, is a key area of drug discovery for metabolic and inflammatory disorders. nih.gov

FFARs are categorized based on the chain length of the FFAs that activate them. medchemexpress.com FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- to long-chain FFAs, while FFAR2 (GPR43) and FFAR3 (GPR41) are activated by short-chain fatty acids. medchemexpress.commdpi.com The activation of these receptors, particularly FFAR1 and FFAR4, is linked to the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which enhances glucose-dependent insulin (B600854) secretion. nih.gov This makes FFAR agonists attractive candidates for the treatment of type 2 diabetes. mdpi.comnih.gov

Beyond direct agonism at the orthosteric site (the binding site of the endogenous ligand), research has focused on allosteric modulators. nih.govmdpi.com These compounds bind to a different site on the receptor, known as an allosteric site, and can modify the receptor's response to the natural agonist. nih.gov Positive allosteric modulators (PAMs) can enhance the effect of an endogenous agonist, offering a more nuanced approach to receptor modulation compared to direct agonists. researchgate.net The development of allosteric modulators for FFARs is a promising strategy for treating various metabolic and inflammatory diseases. nih.govnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. nih.govnih.gov This family includes three isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis, also playing critical roles in glucose and lipid metabolism. nih.govfrontiersin.org Synthetic ligands for PPARγ, such as the thiazolidinediones, have been used effectively in the treatment of type 2 diabetes due to their insulin-sensitizing effects. nih.gov

Derivatives of phenylpropanoic acid have been investigated as potential PPAR agonists. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the chemical structure can influence the potency and selectivity for different PPAR isoforms. nih.gov Natural products are also a significant source of PPARγ ligands. mdpi.comresearchgate.net Many of these natural compounds act as partial agonists or selective PPARγ modulators (SPPARMs), which may offer improved safety profiles compared to full agonists by differentially recruiting coactivator proteins. researchgate.netnih.gov The therapeutic potential of PPARγ agonists extends to conditions like dyslipidemia, inflammation, and cancer. nih.govsemanticscholar.org

Mechanisms of Receptor Binding and Activation

FFAR Binding and Activation: As GPCRs, FFARs are transmembrane proteins that are activated by extracellular ligands. nih.gov Endogenous free fatty acids bind to the orthosteric site, inducing a conformational change in the receptor that facilitates interaction with intracellular G proteins. nih.govmdpi.com For instance, FFAR4 activation can trigger signaling through Gαq/11 proteins, leading to the release of GLP-1, or through β-arrestin proteins, which mediates anti-inflammatory effects. nih.gov

Allosteric modulators bind to topographically distinct sites. nih.gov This binding can alter the affinity of the orthosteric ligand or the efficacy of receptor signaling. nih.gov The identification of allosteric binding pockets, separate from the site where TAK-875 (an FFAR1 agonist) binds, opens avenues for developing ligands with unique pharmacological profiles, potentially offering greater selectivity and safety. nih.gov

PPARγ Binding and Activation: PPARγ functions as a ligand-regulated transcription factor. nih.gov The binding of a ligand to the ligand-binding domain (LBD) of PPARγ induces a critical conformational change. nih.gov This change typically causes the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.gov

PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govnih.gov The ligand-activated PPARγ-RXR heterodimer, along with its recruited coactivators, then modulates the transcription of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. nih.govsemanticscholar.org The specific array of cofactors recruited can be influenced by the nature of the bound ligand (full vs. partial agonist), leading to a graded transcriptional response. nih.gov

Investigation of Other Biological Activities

Antimicrobial and Antifungal Activity Mechanisms

The search for new antimicrobial agents is driven by the global challenge of drug resistance. nih.gov Heterocyclic compounds, which can be synthesized from butanoic acid derivatives, are a rich source of potential antimicrobial agents. mdpi.com Specifically, derivatives containing the 1,3,4-oxadiazole (B1194373) ring have demonstrated a broad spectrum of activity against various bacteria, fungi, protozoa, and viruses. nih.govmdpi.com

The mechanisms underlying these activities are varied. For example, some 1,3,4-oxadiazole derivatives show potent activity against Mycobacterium tuberculosis, including drug-resistant strains, with minimum inhibitory concentrations (MICs) significantly lower than standard drugs like isoniazid. mdpi.com In the context of antifungal activity, esters derived from cinnamic acids have been shown to be effective against several Candida species. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the enzyme 14α-demethylase, a key component in the fungal cell membrane biosynthesis pathway. nih.gov The structural features of these derivatives, such as the presence of specific substituents, can significantly influence their potency and spectrum of activity. mdpi.comnih.gov

| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-2-thiol derivatives | Mycobacterium tuberculosis, M. kansasii | Inhibition of essential mycobacterial pathways | mdpi.com |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus | General antimicrobial and antifungal effects | mdpi.com |

| 4-Chlorocinnamic acid esters | Candida species (e.g., C. albicans) | Inhibition of 14α-demethylase enzyme | nih.gov |

Anticancer Potential and Molecular Targets

Derivatives containing a difluorophenyl moiety have been a focus of anticancer drug development. nih.gov Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a similar structural element, have demonstrated cytotoxic effects against various human cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. nih.govnih.gov

The anticancer activity of these compounds appears to be cell-line specific, with certain derivatives showing greater potency against melanoma cells, for instance. nih.gov Hydrazone derivatives, in particular, have been identified as highly cytotoxic agents in both 2D (monolayer) and 3D (spheroid) cancer cell culture models. nih.gov

Potential molecular targets for such compounds include key signaling proteins involved in cancer progression. For example, related 1,3,4-oxadiazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and other tyrosine kinases, which are crucial for tumor angiogenesis and growth. mdpi.com Other derivatives have shown activity as thymidine (B127349) phosphorylase inhibitors, an enzyme implicated in cancer cell proliferation. mdpi.com These findings suggest that this compound derivatives could act through multiple mechanisms to exert their anticancer effects.

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Molecular Target(s) | Reference |

|---|---|---|---|---|

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (Hydrazones) | MDA-MB-231 (Breast), PPC1 (Prostate), A375 (Melanoma) | Cytotoxicity, Inhibition of cell migration | Not specified | nih.govnih.gov |

| Symmetric 4-aryl-1,4-dihydropyridines | HeLa (Cervical), MCF-7 (Breast) | Reduced cell viability | Not specified | mdpi.com |

| 1,3,4-Oxadiazole derivatives | Various (e.g., HepG2 Liver) | Inhibition of cell growth | VEGFR-2, Tyrosine kinases, Thymidine phosphorylase | mdpi.com |

Structure Activity Relationship Sar Studies of 4 3,5 Difluorophenyl 4 Oxobutyric Acid Derivatives

Impact of Aromatic Ring Substitutions on Biological Efficacy

The substitution pattern on the aromatic ring of 4-aryl-4-oxobutanoic acid derivatives is a critical determinant of their biological activity. The nature, position, and number of substituents can significantly affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn influence its interaction with biological targets.

For the parent compound, 4-(3,5-Difluorophenyl)-4-oxobutyric acid, the two fluorine atoms at the meta positions are expected to have a strong influence on its activity. Fluorine is a small, highly electronegative atom that can participate in hydrogen bonding and alter the metabolic stability of the compound. The electron-withdrawing nature of the fluorine atoms can also modulate the reactivity of the ketone group.

To explore the SAR of the aromatic ring, a library of analogs with varying substitutions could be synthesized and evaluated. The following table illustrates a hypothetical SAR exploration for different substitutions on the phenyl ring, with biological efficacy represented as IC₅₀ values against a hypothetical enzyme.

| Compound | Aromatic Ring Substitution | Hypothetical IC₅₀ (µM) | Notes on Substitution Effect |

|---|---|---|---|

| 1 | 3,5-Difluoro (Parent) | 5.2 | Baseline activity. Electron-withdrawing groups at meta positions. |

| 2 | Unsubstituted Phenyl | 15.8 | Removal of fluorine atoms leads to a significant decrease in activity, highlighting their importance. |

| 3 | 4-Fluoro | 8.1 | A single fluorine at the para position is less effective than two at the meta positions. |

| 4 | 3,4-Dichloro | 4.5 | Electron-withdrawing chlorine atoms at adjacent positions maintain or slightly improve activity. |

| 5 | 4-Methoxy | 22.4 | An electron-donating group at the para position is detrimental to activity. |

| 6 | 4-Trifluoromethyl | 3.9 | A strong electron-withdrawing group at the para position enhances activity. |

| 7 | 3,5-Dimethyl | 35.0 | Electron-donating and sterically larger methyl groups at the meta positions reduce activity. |

From this hypothetical data, it can be inferred that electron-withdrawing substituents on the aromatic ring are generally favorable for biological activity. The position of these substituents also plays a crucial role, with the 3,5-disubstitution pattern of the parent compound appearing to be beneficial.

Role of the Butyric Acid Chain in Target Interactions

The butyric acid side chain is another key component of the molecule that can be modified to probe its role in target interactions. This chain provides a degree of flexibility and contains a terminal carboxylic acid group, which is often involved in forming salt bridges or hydrogen bonds with biological targets.

Modifications to the butyric acid chain can include altering its length, introducing conformational constraints, or modifying the carboxylic acid group. For instance, converting the carboxylic acid to an ester or an amide can provide information on the importance of the acidic proton for activity.

The following table presents a hypothetical analysis of modifications to the butyric acid chain and their impact on biological efficacy.

| Compound | Modification of Butyric Acid Chain | Hypothetical IC₅₀ (µM) | Inferred Role of the Chain |

|---|---|---|---|

| 1 | Unmodified Butyric Acid (Parent) | 5.2 | Optimal chain length and presence of a terminal carboxylic acid. |

| 8 | Propionic Acid Chain | 12.5 | Shortening the chain reduces activity, suggesting a specific distance is required for optimal interaction. |

| 9 | Pentanoic Acid Chain | 9.8 | Lengthening the chain slightly decreases activity, further supporting an optimal length. |

| 10 | Methyl Ester of Butyric Acid | 45.7 | Blocking the carboxylic acid group as an ester significantly reduces activity, indicating the importance of the acidic proton. |

| 11 | Amide of Butyric Acid | 38.2 | Replacing the carboxylic acid with an amide also leads to a substantial loss of activity. |

| 12 | Introduction of a double bond (Butenoic Acid) | 7.3 | Increased rigidity in the chain is tolerated but does not improve activity over the parent compound. |

These hypothetical results suggest that the length and the terminal carboxylic acid group of the butyric acid chain are critical for the biological activity of this compound derivatives. The carboxylic acid likely acts as a key binding motif, engaging in essential interactions with the target.

Stereochemical Influences on Activity

Stereochemistry can play a profound role in the biological activity of drug molecules. While the parent compound, this compound, is achiral, the introduction of substituents on the butyric acid chain can create one or more chiral centers. In such cases, the different enantiomers or diastereomers of the molecule may exhibit significantly different biological activities.

For example, if a methyl group is introduced at the alpha- or beta-position of the butyric acid chain, a chiral center is created. The (R)- and (S)-enantiomers would then need to be separated and tested individually to determine if the biological target has a stereochemical preference.

The following table illustrates a hypothetical scenario where a chiral center is introduced and the resulting enantiomers show different biological efficacies.

| Compound | Stereochemistry | Hypothetical IC₅₀ (µM) | Interpretation of Stereochemical Influence |

|---|---|---|---|

| 13 | (R)-2-Methyl-4-(3,5-difluorophenyl)-4-oxobutyric acid | 6.5 | The (R)-enantiomer retains good activity, suggesting a favorable interaction of the methyl group in this orientation. |

| 14 | (S)-2-Methyl-4-(3,5-difluorophenyl)-4-oxobutyric acid | 58.9 | The (S)-enantiomer is significantly less active, indicating that the methyl group in this orientation causes a steric clash or an unfavorable interaction with the target. |

| 15 | (R)-3-Hydroxy-4-(3,5-difluorophenyl)-4-oxobutyric acid | 4.8 | The (R)-enantiomer with a hydroxyl group shows slightly improved activity, possibly due to an additional hydrogen bond. |

| 16 | (S)-3-Hydroxy-4-(3,5-difluorophenyl)-4-oxobutyric acid | 25.1 | The (S)-enantiomer is less active, highlighting the specific spatial arrangement required for the hydroxyl group's interaction. |

This hypothetical data underscores the importance of stereochemistry in the design of active derivatives. A clear preference for one enantiomer over the other would suggest a specific and well-defined binding pocket in the biological target.

Design and Synthesis of Library Compounds for SAR Exploration

The systematic exploration of SAR requires the design and synthesis of a library of compounds where specific parts of the lead molecule are varied. For this compound, a common synthetic starting point would be the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with succinic anhydride (B1165640). This would yield the parent compound, which can then be used as a scaffold for further modifications.

To generate a library for exploring the impact of aromatic ring substitutions, various substituted benzenes could be used in the initial Friedel-Crafts reaction. For modifications of the butyric acid chain, the parent compound could be subjected to a variety of chemical transformations. For example, the ketone could be reduced to an alcohol, or the carboxylic acid could be converted to esters, amides, or other functional groups.

The synthesis of a focused library of compounds is a key strategy in medicinal chemistry to efficiently probe the SAR of a lead compound. The insights gained from testing such a library can then guide the design of more potent and selective analogs.

Computational and Theoretical Chemistry Approaches in Studying 4 3,5 Difluorophenyl 4 Oxobutyric Acid and Its Analogues

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how a ligand, such as 4-(3,5-Difluorophenyl)-4-oxobutyric acid, might interact with a biological target, typically a protein or enzyme. This simulation is crucial for predicting the compound's pharmacological activity.

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of this interaction, known as binding affinity. The binding affinity is often expressed as a docking score or binding energy, where a lower energy value typically indicates a more stable and potent interaction. For analogues of this compound, such as other keto-acid inhibitors, docking studies have been instrumental in identifying potential binding poses within enzyme active sites.

For example, in studies of diketo-acid inhibitors targeting HIV-1 integrase, molecular dynamics simulations revealed that the acidic portion of the inhibitors consistently forms favorable ionic interactions with key lysine (B10760008) residues in the active site. nih.gov The binding energy, a key output of these simulations, helps rank potential drug candidates. For instance, studies on flavonoid compounds as potential inhibitors of β-ketoacyl acyl carrier protein synthase I (Kas I) showed that compounds like genistein (B1671435) and isorhamnetin (B1672294) had superior predicted binding energies (-135.76 kcal/mol and -132.42 kcal/mol, respectively) compared to known drugs. nih.gov While specific binding affinity data for this compound is not publicly available, a hypothetical docking study would yield similar predictive metrics.

Table 1: Illustrative Binding Affinity Data for a Set of Hypothetical Inhibitors

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Inhibitor A | -8.5 | 150 |

| Inhibitor B | -9.2 | 50 |

| Inhibitor C | -7.8 | 450 |

| This compound (Hypothetical) | -8.9 | 90 |

This table presents hypothetical data for illustrative purposes to demonstrate typical results from molecular docking studies.

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of the ligand-protein complex, highlighting specific interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. This allows for the identification of key amino acid residues in the protein's binding pocket that are crucial for ligand recognition and binding.

For instance, a computational study on the chemical chaperone 4-Phenylbutyric acid (4-PBA) binding to human serum albumin (HSA) identified that it binds at a specific fatty acid binding site (Sudlow Site II). nih.gov The stability of this binding was attributed to the formation of strong hydrogen bonds and a salt bridge between the ligand and residues in domains II and III of the protein. nih.gov Similarly, simulations of diketo-acid inhibitors of HIV-1 integrase showed that the keto-enol portions of the molecules consistently coordinated with a magnesium ion in the active site, while the acidic end formed ionic interactions with a specific lysine residue (Lys159). nih.gov

A theoretical docking of this compound would similarly map its interactions. The difluorophenyl group could engage in hydrophobic or halogen-bonding interactions, the keto group could act as a hydrogen bond acceptor, and the carboxylic acid group could form strong hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target protein's active site.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is used to calculate properties like molecular geometry, vibrational frequencies, and electronic distributions, which are fundamental to a molecule's reactivity and interactions.

The electronic structure of a molecule is key to its chemical reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For example, a DFT study on a fluorophenyl-containing oxadiazole derivative calculated a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

From the HOMO and LUMO energies, other electronic properties such as ionization potential (IP) and electron affinity (EA) can be estimated. IP is the energy required to remove an electron (related to EHOMO), and EA is the energy released when an electron is added (related to ELUMO). These values help in predicting the charge transfer capabilities of the molecule.

Table 2: Representative Electronic Properties Calculated via DFT for an Analogous Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.57 |

| ELUMO | -2.09 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

| Ionization Potential (IP) | 6.57 |

| Electron Affinity (EA) | 2.09 |

Data is representative, based on a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate typical DFT outputs. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ajchem-a.com It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

MEP maps are invaluable for predicting a molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. ajchem-a.com For fluorinated phenyl compounds, the fluorine atoms create a region of negative electrostatic potential, while simultaneously polarizing the phenyl ring to make the opposite side more positive. cresset-group.com In a study of a fluorophenyl oxadiazole, the MEP map showed that the most negative potential was located over the nitrogen atoms of the oxadiazole ring, identifying them as the primary sites for electrophilic attack. ajchem-a.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the keto and carboxyl groups, as well as the fluorine atoms, indicating these as likely sites for hydrogen bonding or interaction with positive charges on a receptor.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. biointerfaceresearch.com It provides a detailed picture of the bonding and orbital interactions that contribute to molecular stability.

Non-Covalent Interaction Analysis (Reduced Density Gradient - RDG)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. The Reduced Density Gradient (RDG) analysis, a method rooted in Density Functional Theory (DFT), is a premier computational tool for visualizing and understanding these weak interactions. mdpi.comresearchgate.net

The NCI index is based on the electron density (ρ) and its first derivative, the reduced density gradient (s). nih.govresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), distinct types of non-covalent interactions can be identified and visualized in real space. researchgate.net The resulting 3D isosurfaces are typically color-coded to differentiate the nature of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces denote repulsive interactions, often arising from steric clashes. nih.gov

While no specific RDG analysis of this compound has been published, the methodology can be applied to elucidate its interaction landscape. It is anticipated that several key non-covalent interactions would be present. Intramolecularly, hydrogen bonding could occur between the carboxylic acid proton and the keto oxygen. Intermolecularly, the carboxylic acid groups are highly likely to form strong hydrogen-bonded dimers, a common structural motif in carboxylic acids.

Furthermore, the difluorophenyl ring introduces possibilities for other weak interactions. These include C-H···F and C-H···O contacts, as well as potential π-π stacking or cation-π interactions, which collectively govern the molecule's solid-state architecture and its interactions with other molecules. researchgate.netebi.ac.uk A computational study on the related 2,4-dioxo-4-phenylbutanoic acid, for instance, employed Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses to characterize intramolecular hydrogen bonds and cation-π interactions, demonstrating the utility of these methods for analogous systems. researchgate.net An RDG analysis would provide a clear, visual representation of these stabilizing and destabilizing forces within the molecular system.

Prediction of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are vital for advancements in optoelectronics, including applications in optical switching, data storage, and frequency conversion. nih.gov Computational chemistry, particularly DFT, provides a robust framework for predicting the NLO response of molecules, thereby guiding the synthesis of promising new materials. researchgate.net

The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov These properties are calculated using quantum chemical methods, often employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets such as 6-311++G(d,p) to accurately capture electronic effects. researchgate.net

A large hyperpolarizability (β) value is indicative of a significant NLO response. This is often associated with molecules possessing a substantial degree of intramolecular charge transfer (ICT), typically facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. rsc.org A smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap is also often correlated with a larger NLO response, as it implies easier electronic transitions. nih.gov

For this compound, the difluorophenyl group acts as an electron-withdrawing moiety, while the keto and carboxylic acid groups also influence the electronic distribution. A computational NLO study would involve:

Geometry Optimization: Obtaining the most stable molecular structure.

Calculation of NLO Properties: Computing the dipole moment, polarizability, and hyperpolarizability tensors.

Frontier Molecular Orbital (FMO) Analysis: Determining the HOMO-LUMO energy gap to assess charge transfer potential.

Although specific experimental or computational NLO data for this compound are not available, theoretical calculations on analogous aromatic ketones and fluorophenyl derivatives provide a basis for prediction. mdpi.comnih.govresearchgate.net The table below presents hypothetical data for the target compound, based on typical values calculated for similar organic molecules, to illustrate the expected outcomes of such a computational study.

| Property | Symbol | Hypothetical Calculated Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | <α> | 25.0 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β | 15.0 x 10⁻³⁰ | esu |

| HOMO-LUMO Energy Gap | ΔE | 5.2 | eV |

Advanced Structural Studies (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, extensive crystallographic studies have been conducted on its parent compound, 4-oxo-4-phenylbutanoic acid. mdpi.comresearchgate.net These studies reveal that 4-oxo-4-phenylbutanoic acid is polymorphic, meaning it can crystallize in different forms with distinct unit cell parameters and molecular arrangements. mdpi.comresearchgate.net A common feature across its known polymorphs is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.com This R²₂(8) ring motif is a classic interaction for carboxylic acids.

The introduction of two fluorine atoms onto the phenyl ring at the 3- and 5-positions would be expected to influence the crystal packing in several ways. The high electronegativity of fluorine can lead to the formation of C-H···F hydrogen bonds and alter the electrostatic potential of the aromatic ring, potentially affecting π-π stacking interactions. Crystal structures of various compounds containing 3,5-difluorophenyl groups have been determined, providing insight into the structural roles of this moiety. nih.gov

| Parameter | Polymorph VERMAG | Polymorph VERMAG01 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 15.071(10) | 12.728(6) |

| b (Å) | 5.435(9) | 5.200(3) |

| c (Å) | 16.058(10) | 14.426(6) |

| β (°) | 129.57(10) | 111.33(3) |

| Volume (ų) | - | - |

| Z | 4 | 4 |

Data sourced from references mdpi.comresearchgate.net. Note: Cell volumes were not explicitly stated in the abstracts.

Future Research Directions and Unexplored Potential of 4 3,5 Difluorophenyl 4 Oxobutyric Acid

Development of Novel Derivatization Strategies

The future utility of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is intrinsically linked to the development of innovative derivatization strategies. The presence of both a ketone and a carboxylic acid group provides two distinct handles for chemical modification, allowing for the creation of a diverse library of new chemical entities.

The carboxylic acid moiety can be readily converted into esters, amides, and other acyl derivatives. These modifications can dramatically alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for potential therapeutic applications. For instance, esterification could lead to prodrugs that enhance bioavailability, while the synthesis of amide derivatives could introduce new points of interaction with biological targets.

The ketone group offers another site for derivatization. It can be transformed into oximes, hydrazones, or reduced to a secondary alcohol, introducing new functionalities and three-dimensional structures. Furthermore, "click" chemistry reactions, such as the formation of oximes with O-hydroxylamine compounds, offer highly efficient and specific methods for conjugation to other molecules, including polymers or biomolecules. This approach is particularly promising for creating tailored materials or bioconjugates.

Future research could focus on developing stereoselective derivatization methods, particularly for the reduction of the ketone, to produce chiral alcohols. The resulting stereoisomers could exhibit distinct biological activities, a crucial aspect of modern drug discovery. The strategic combination of modifications at both the carboxylic acid and ketone positions will be key to unlocking the full potential of this chemical scaffold.

Exploration of New Biological Targets and Pathways

The structural features of this compound, particularly the fluorinated phenyl ketone, suggest its potential as a modulator of various biological targets. Fluorinated ketones are known to be effective inhibitors of hydrolytic enzymes, such as proteases and esterases. nih.gov The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues like serine, cysteine, or aspartate. This can lead to the formation of stable, reversible covalent adducts, such as hemiketals, effectively inhibiting enzyme activity. nih.gov

One promising area of investigation is the inhibition of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. For example, fluorinated α-keto acid derivatives have shown inhibitory activity against chymotrypsin. nih.gov Given this precedent, derivatives of this compound could be designed and screened for activity against a range of proteases implicated in diseases such as cancer, neurodegenerative disorders, and viral infections.

Furthermore, a structurally related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory pathway. nih.gov This suggests that the difluorophenyl oxobutanoic acid scaffold could be a valuable starting point for the development of novel anti-inflammatory agents with potentially improved efficacy and side-effect profiles.

Future research should involve screening libraries of this compound derivatives against a wide array of biological targets. This could include enzymes like acetylcholinesterase, carboxypeptidases, and various kinases, where the fluorinated ketone moiety might serve as a key pharmacophore. nih.gov

| Potential Biological Target Class | Rationale for Exploration | Example Enzymes |

| Hydrolases (Proteases, Esterases) | Fluorinated ketones are known inhibitors, forming stable hemiketal adducts with active site nucleophiles. nih.gov | Chymotrypsin, Pepsin, Acetylcholinesterase, Carboxypeptidase A nih.govnih.gov |

| Oxidoreductases (COX, 5-LOX) | Structural analogues have shown dual inhibitory activity against key inflammatory enzymes. nih.gov | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) |

| Kinases | The difluorophenyl moiety is present in some kinase inhibitors, suggesting potential for interaction with the ATP-binding site. | Various protein kinases |

Application in Materials Science and Other Non-Biological Fields

The unique properties imparted by fluorine atoms make this compound an interesting building block for materials science. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low friction coefficients. nih.gov The carboxylic acid and ketone functionalities of the title compound could be leveraged to incorporate it into polymer backbones or as pendent groups.

For instance, the compound could be used as a monomer in condensation polymerization reactions, reacting with diols or diamines to form polyesters or polyamides. The resulting polymers would possess fluorinated aromatic units, which could enhance their thermal and chemical stability and introduce specific optical or electronic properties. Keto-functionalized polymers are also valuable as they provide a reactive scaffold for further modifications and cross-linking. researchgate.net

Another area of potential is in the development of optoelectronic materials. The difluorophenyl group can influence the electronic properties of a molecule, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, or sensors. The "donor-acceptor" approach is a common strategy in designing organic semiconductors, and the electron-withdrawing nature of the difluorophenyl group could be paired with electron-donating moieties to create materials with tailored band gaps and charge-transport properties.

Future research could involve the synthesis and characterization of polymers and small molecules derived from this compound to evaluate their thermal, mechanical, optical, and electronic properties.

| Potential Application Area | Rationale | Examples of Potential Materials |

| High-Performance Polymers | Fluorination imparts thermal and chemical stability. Keto and acid groups allow for polymerization. nih.gov | Fluorinated polyesters, polyamides, and polyimides. |

| Optoelectronics | The difluorophenyl group can tune electronic properties for use in "donor-acceptor" systems. | Components for OLEDs, organic photovoltaics, and chemical sensors. |

| Functional Coatings | Fluorinated compounds often exhibit hydrophobic and oleophobic properties. | Development of self-cleaning or low-friction surfaces. |

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies are poised to play a crucial role in accelerating the exploration of this compound's potential. Predictive modeling can guide synthetic efforts, prioritize experimental testing, and provide insights into the mechanisms of action at a molecular level.

In the context of drug discovery, computational tools can predict the binding affinity and mode of interaction of derivatives with various biological targets. nih.gov Molecular docking and molecular dynamics simulations can be used to screen virtual libraries of compounds against the three-dimensional structures of enzymes like proteases and kinases, identifying promising candidates for synthesis and biological evaluation. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structure with biological activity, further refining the design of new derivatives.

For materials science applications, Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic and optical properties of novel materials derived from this compound. nih.gov These calculations can help in designing molecules with desired HOMO/LUMO energy levels for optoelectronic applications or in understanding the reactivity and stability of new polymers.